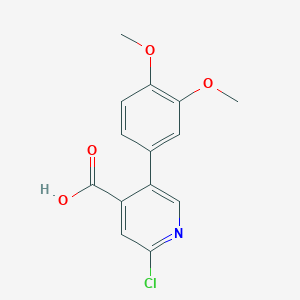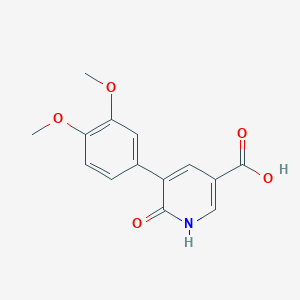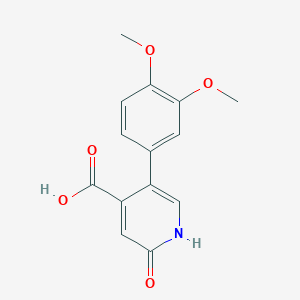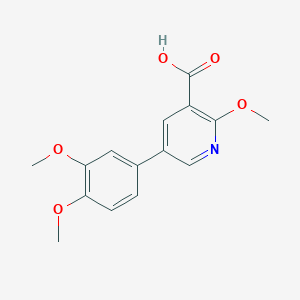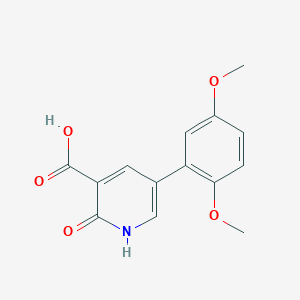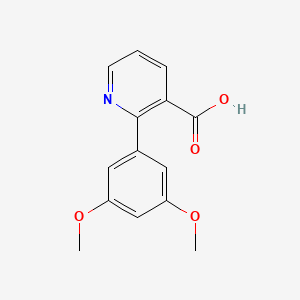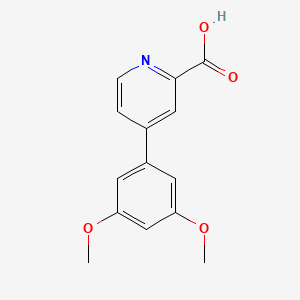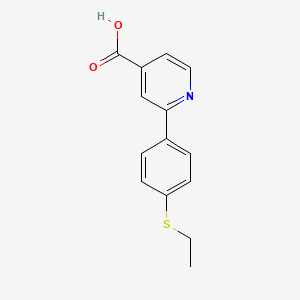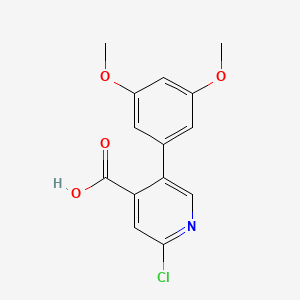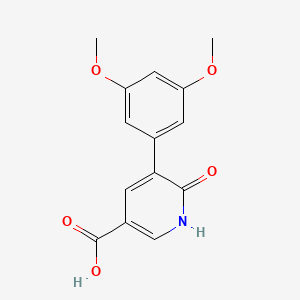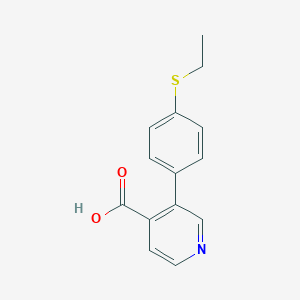
3-(4-Ethylthiophenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylthiophenyl)isonicotinic acid (ETIN) is an important organic compound with a wide range of applications in the scientific and medical fields. It is a derivative of isonicotinic acid, and is a versatile compound that has been used in the synthesis of various organic and inorganic materials. ETIN has been used in various scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new materials.
作用機序
The mechanism of action of 3-(4-Ethylthiophenyl)isonicotinic acid, 95% is not fully understood, but it is believed to involve the formation of a complex between the isonicotinic acid and the ethylthiophenol. This complex binds to certain enzymes and receptors in the body, which can then lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Ethylthiophenyl)isonicotinic acid, 95% are not fully understood, but it is believed to have anti-inflammatory, anti-fungal, and antibacterial properties. Additionally, it has been shown to have an inhibitory effect on certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, 3-(4-Ethylthiophenyl)isonicotinic acid, 95% has been shown to have a protective effect on the liver and kidneys, and has been used in the treatment of various liver diseases.
実験室実験の利点と制限
3-(4-Ethylthiophenyl)isonicotinic acid, 95% is a versatile compound that has a wide range of applications in the scientific and medical fields. It is relatively easy to synthesize, and is available in a 95% pure form. Additionally, it is relatively stable, and can be stored for long periods of time without degradation. However, 3-(4-Ethylthiophenyl)isonicotinic acid, 95% can be toxic if ingested in large amounts, and should be handled with care in the laboratory.
将来の方向性
There are numerous potential future directions for research into 3-(4-Ethylthiophenyl)isonicotinic acid, 95%. One potential direction is to further explore the biochemical and physiological effects of 3-(4-Ethylthiophenyl)isonicotinic acid, 95%, with the goal of developing new drugs or treatments for various diseases. Additionally, further research into the mechanism of action of 3-(4-Ethylthiophenyl)isonicotinic acid, 95% could lead to the development of new materials and compounds. Additionally, further research into the synthesis of 3-(4-Ethylthiophenyl)isonicotinic acid, 95% could lead to the development of new and improved methods for synthesizing the compound. Finally, further research into the use of 3-(4-Ethylthiophenyl)isonicotinic acid, 95% in the synthesis of pharmaceuticals and other materials could lead to the development of new and improved products.
合成法
3-(4-Ethylthiophenyl)isonicotinic acid, 95% can be synthesized by a variety of methods, including the reaction of isonicotinic acid with ethylthiophenol, the reaction of isonicotinic acid with ethylthioacetamide, and the reaction of isonicotinic acid with 4-chloro-2-methylthiophenol. The most common method is the reaction of isonicotinic acid with ethylthiophenol, which produces a 95% pure 3-(4-Ethylthiophenyl)isonicotinic acid, 95% product. This reaction is carried out in a solvent such as ethanol, and is usually carried out at a temperature of 80°C. The reaction can be monitored by thin layer chromatography (TLC) to ensure that the desired product is formed.
科学的研究の応用
3-(4-Ethylthiophenyl)isonicotinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new materials. It has been used in the synthesis of various drugs, including antifungal agents, antibiotics, and anti-inflammatories. It has also been used in the synthesis of various polymers and other materials, such as polyurethanes, polyesters, and polycarbonates. Additionally, 3-(4-Ethylthiophenyl)isonicotinic acid, 95% has been used as a reagent in the synthesis of other compounds, such as amines and amides.
特性
IUPAC Name |
3-(4-ethylsulfanylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c1-2-18-11-5-3-10(4-6-11)13-9-15-8-7-12(13)14(16)17/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZDFPLWFRMZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

